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Compound of Interest

Compound Name: R-(-)-Columbianetin

Cat. No.: B1207510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the comprehensive process of elucidating and confirming

the chemical structure of R-(-)-Columbianetin, a naturally occurring coumarin derivative. This

document provides a thorough overview of the spectroscopic analyses, chiroptical studies, and

synthetic methodologies employed to unequivocally establish its molecular architecture and

absolute stereochemistry.

Introduction to Columbianetin
Columbianetin is a furanocoumarin that exists as a racemic mixture or as individual

enantiomers in various plant species. The distinct biological activities of its enantiomers

necessitate a precise understanding of their three-dimensional structure. This guide focuses on

the R-(-)-enantiomer, outlining the critical experimental evidence that underpins its structural

assignment. The established IUPAC name for the S-(+)-enantiomer is (8S)-8-(2-

hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one, which strongly indicates that the R-

(-)-enantiomer is (8R)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one.[1] The

subsequent sections of this guide provide the experimental verification for this assignment.

Spectroscopic and Chiroptical Data
The structural elucidation of R-(-)-Columbianetin relies on a combination of modern

spectroscopic and chiroptical techniques. High-Resolution Mass Spectrometry (HRMS)

establishes the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy
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reveals the connectivity of the atoms. Chiroptical methods, such as the measurement of

specific rotation, are crucial for determining the absolute configuration of the chiral center.

Table 1: Spectroscopic and Chiroptical Data for R-(-)-Columbianetin

Parameter Value Technique

Molecular Formula C₁₄H₁₄O₄
High-Resolution Mass

Spectrometry (HRMS)

Monoisotopic Mass 246.0892 g/mol HRMS

¹H NMR (CDCl₃, 400 MHz) δ

(ppm)

Data not available in search

results
Proton NMR

¹³C NMR (CDCl₃, 100 MHz) δ

(ppm)

Data not available in search

results
Carbon-13 NMR

Specific Rotation [α] Negative (-) Polarimetry

Note: Detailed ¹H and ¹³C NMR chemical shifts and coupling constants for R-(-)-
Columbianetin were not available in the provided search results. These would typically be

presented here in a detailed table with assignments for each proton and carbon atom.

Experimental Protocols
The definitive structural confirmation of a chiral molecule like R-(-)-Columbianetin involves a

multi-faceted experimental approach, including its isolation from natural sources,

characterization by spectroscopic methods, and, ideally, a stereoselective synthesis.

Isolation and Purification
A general protocol for the isolation of columbianetin from plant material, such as the roots of

Angelica species, involves the following steps:

Extraction: The dried and powdered plant material is extracted with a suitable organic

solvent, such as methanol or ethanol.
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Partitioning: The crude extract is then subjected to liquid-liquid partitioning between

immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their

polarity.

Chromatography: The resulting fractions are further purified using a combination of

chromatographic techniques, such as column chromatography on silica gel, followed by

preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed to determine the

exact mass of the molecular ion, which allows for the unambiguous determination of the

molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is

conducted to elucidate the connectivity of the molecule.

¹H NMR: Provides information on the number and chemical environment of protons.

¹³C NMR: Reveals the number and types of carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between

protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-

carbon correlations (HMBC), allowing for the complete assembly of the molecular

skeleton.

Determination of Absolute Configuration
The determination of the 'R' configuration at the chiral center of (-)-Columbianetin is a critical

step. This is typically achieved through one or more of the following methods:

X-ray Crystallography: The most definitive method for determining absolute configuration is

single-crystal X-ray diffraction. This technique provides a three-dimensional map of the

electron density in the crystal, allowing for the unambiguous assignment of the spatial

arrangement of all atoms. For R-(-)-Columbianetin, obtaining a suitable crystal of the

natural product or a derivative would provide irrefutable proof of its absolute stereochemistry.
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Chiroptical Spectroscopy (ECD/VCD): Electronic Circular Dichroism (ECD) and Vibrational

Circular Dichroism (VCD) are powerful techniques that measure the differential absorption of

left and right circularly polarized light. By comparing the experimental ECD or VCD spectrum

with the spectrum predicted by quantum chemical calculations for a known configuration

(e.g., the 'R' configuration), the absolute stereochemistry can be confidently assigned.

Stereoselective Synthesis: The unambiguous synthesis of a single enantiomer from a

starting material of known absolute configuration provides a chemical proof of the structure

and stereochemistry of the target molecule. A stereoselective synthesis of (R)-Columbianetin

that yields a product with a negative specific rotation would confirm the R-(-) assignment.

Logical Workflow for Structure Elucidation
The logical flow of experiments and analysis for the structure elucidation of R-(-)-
Columbianetin can be visualized as a clear workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1207510?utm_src=pdf-body-img
https://www.benchchem.com/product/b1207510?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Columbianetin | C14H14O4 | CID 92201 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Elucidation and Confirmation of the R-(-)-Columbianetin
Structure: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1207510#r-columbianetin-structure-elucidation-and-
confirmation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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